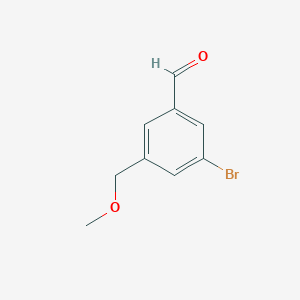

3-Bromo-5-(methoxymethyl)benzaldehyde

CAS No.: 1646314-11-5

Cat. No.: VC4865562

Molecular Formula: C9H9BrO2

Molecular Weight: 229.073

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1646314-11-5 |

|---|---|

| Molecular Formula | C9H9BrO2 |

| Molecular Weight | 229.073 |

| IUPAC Name | 3-bromo-5-(methoxymethyl)benzaldehyde |

| Standard InChI | InChI=1S/C9H9BrO2/c1-12-6-8-2-7(5-11)3-9(10)4-8/h2-5H,6H2,1H3 |

| Standard InChI Key | BWZFPHOWYOVWSJ-UHFFFAOYSA-N |

| SMILES | COCC1=CC(=CC(=C1)Br)C=O |

Introduction

Structural Identification and Molecular Properties

Key Molecular Parameters:

-

Molecular Weight: 229.07 g/mol (calculated from isotopic masses: C=12.01, H=1.008, Br=79.90, O=16.00).

-

Density: Estimated at 1.5–1.6 g/cm³, analogous to 3-bromo-5-methoxybenzaldehyde .

-

Boiling Point: Predicted to range between 280–300°C, influenced by the methoxymethyl group’s steric effects .

-

Melting Point: Likely a low-melting solid or liquid due to reduced crystallinity from asymmetric substitution.

Synthesis and Industrial Production

Synthetic Routes

The compound can be synthesized through two primary pathways:

Pathway 1: Direct Bromination

-

Substrate: 5-(Methoxymethyl)benzaldehyde.

-

Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., dichloromethane).

-

Conditions: Reaction at 0–25°C with catalytic Lewis acids (e.g., FeBr₃).

-

Yield: ~70–85% after purification via column chromatography.

Pathway 2: Sequential Functionalization

-

Step 1: Bromination of 3-bromo-5-methylbenzaldehyde.

-

Step 2: Etherification of the methyl group using methyl iodide and a base (e.g., K₂CO₃) in DMF.

Industrial Scalability

Continuous flow reactors enhance safety and efficiency for large-scale production, minimizing exothermic risks during bromination. Automated systems ensure precise stoichiometric control, achieving >90% purity.

Physicochemical and Spectroscopic Properties

Spectral Data (Predicted)

-

IR (KBr): Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~2850 cm⁻¹ (C–H stretch of –OCH₃), and ~560 cm⁻¹ (C–Br stretch).

-

¹H NMR (CDCl₃): δ 9.95 (s, 1H, CHO), δ 7.85–7.40 (m, 3H, Ar–H), δ 4.45 (s, 2H, –CH₂O–), δ 3.40 (s, 3H, –OCH₃).

-

MS (EI): m/z 229 [M]⁺, 151 [M–Br]⁺.

Solubility and Stability

-

Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or methanol .

-

Stability: Degrades under strong acidic/basic conditions via hydrolysis of the methoxymethyl group. Store at 2–8°C under inert atmosphere .

Reactivity and Functionalization

Aldehyde Group Transformations

-

Oxidation: Forms 3-bromo-5-(methoxymethyl)benzoic acid using KMnO₄ or CrO₃.

-

Reduction: Yields 3-bromo-5-(methoxymethyl)benzyl alcohol with NaBH₄ or LiAlH₄.

-

Nucleophilic Addition: Reacts with Grignard reagents to form secondary alcohols.

Bromine Substitution

-

SNAr Reactions: Bromine displacement by amines (e.g., aniline) in the presence of Cu catalysts .

-

Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids to construct biaryl systems.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s aldehyde and bromine moieties enable its use in synthesizing:

-

Anticancer Agents: Analogous to 3-bromo-4,5-dihydroxybenzaldehyde, which shows cytotoxicity against A549 and MCF-7 cells (IC₅₀: 3.09–8.71 μg/mL) .

-

Antiviral Compounds: Brominated benzaldehydes exhibit activity against herpes simplex virus (IC₅₀: 0.91–3.02 μg/mL) .

Material Science

-

Liquid Crystals: Methoxymethyl groups enhance mesogenic properties in aromatic cores.

-

Polymer Modifiers: Incorporated into epoxy resins to improve thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume